molecular formula C27H27N3O3 B2922483 1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 586994-81-2

1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2922483
CAS No.: 586994-81-2
M. Wt: 441.531
InChI Key: LZRAJLUVLCIBIN-UHFFFAOYSA-N
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Description

The compound “1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups including a methoxy group, a tolyloxy group, a benzimidazole group, and a pyrrolidinone group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The benzimidazole and pyrrolidinone rings would likely contribute to the rigidity of the molecule, while the methoxy and tolyloxy groups could influence its solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The methoxy and tolyloxy groups could potentially undergo nucleophilic substitution reactions, while the pyrrolidinone ring could participate in condensation or addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis and biological activity of imidazo[1,2-a]pyridines as potential antiulcer agents highlights the development of compounds with good cytoprotective properties, although none displayed significant antisecretory activity. These compounds, including 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine, demonstrate the potential for further exploration in the field of gastric protection (Starrett et al., 1989).

Chemical Synthesis and Reactions

  • Research on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions has contributed to the development of compounds with potential antimicrobial activities, showcasing the role of these chemical structures in medicinal chemistry (Mohamed, 2021).

Optical Properties and Material Development

  • A study on the one-pot synthesis of low-cost emitters with large Stokes' shift demonstrates the application of 1,3-diarylated imidazo[1,5-a]pyridine derivatives in creating luminescent materials. These compounds exhibit remarkable optical properties, including absorption and fluorescence spectra with a significant Stokes' shift, indicating their potential use in the development of new luminescent materials (Volpi et al., 2017).

Novel Drug Discovery

  • The synthesis and characterization of new pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines for antimicrobial evaluation reveal the exploration of novel chemical structures for potential pharmaceutical applications. These studies are instrumental in identifying new compounds with antimicrobial properties, contributing to the ongoing search for new drugs (El‐Kazak & Ibrahim, 2013).

Anticancer Research

  • Imidazole derivatives have been studied for their anticancer potential, where compounds like 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine (NSC 771432) showed promising results against various cancer cell types. These compounds inhibit cell growth, migration, and induce cellular senescence, highlighting their potential as anticancer agents (Sharma et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not known as it is a novel or not widely studied compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)33-16-15-29-23-8-4-3-7-22(23)28-27(29)20-17-26(31)30(18-20)24-9-5-6-10-25(24)32-2/h3-14,20H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRAJLUVLCIBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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